(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine
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Description
This compound is a derivative of 1,2,3-thiadiazole . The 1,2,3-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,2,3-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
The synthesis of 1,2,3-thiadiazole derivatives has been reported in the literature . The methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles and their reduction to amines with zinc and acetic acid in isopropyl alcohol were developed .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
In the presence of potassium tert-butoxide in THF, the studied compounds decompose with the cleavage of the thiadiazole ring, liberation of nitrogen, and formation of labile acetylene thiolates .Future Directions
Thiadiazole derivatives have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, future research could focus on exploring these therapeutic potentials further.
properties
IUPAC Name |
N-(thiadiazol-4-ylmethyl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-3-6(2)8-4-7-5-11-10-9-7/h5-6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCGWMQYIGCNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CSN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine |
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